6-Methyl-3H-indazol-3-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6N2O |
|---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
6-methylindazol-3-one |
InChI |
InChI=1S/C8H6N2O/c1-5-2-3-6-7(4-5)9-10-8(6)11/h2-4H,1H3 |
InChI Key |
RYZKHVDMZDBHOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)N=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Methyl 3h Indazol 3 One and Its Substituted Analogs
Classical Approaches to Indazolone Synthesis
Traditional methods for constructing the indazolone core have been well-established for decades. These routes typically involve cyclization reactions of appropriately substituted benzene (B151609) precursors and subsequent steps to achieve the final heterocyclic system.
Cyclization Reactions Leading to the Indazolone Core
The formation of the pyrazole (B372694) ring fused to a benzene ring is the cornerstone of indazolone synthesis. Several classical strategies have been developed to achieve this.
One prominent method is the cyclization of N-aryl-o-nitrobenzamides . This approach can be facilitated by reagents like low-valent titanium, which promotes the reductive cyclization. acs.orgrsc.org Another common strategy involves the intramolecular C–N bond formation of 2-halobenzohydrazides, often mediated by copper(I) catalysts. rsc.org Similarly, CuO-catalyzed coupling of 2-haloarylcarboxylic acids with hydrazines provides a direct route to the indazolone skeleton. acs.orgrsc.org
A different approach relies on the generation and trapping of reactive intermediates. For instance, Phenyliodine(III) bis(trifluoroacetate) (PIFA) can mediate the formation of N-acylnitrenium intermediates from anthranilic acid amides, which then undergo intramolecular oxidative N-N bond formation to yield 1,2-disubstituted indazolones. acs.orgaustinpublishinggroup.com The thermal decomposition of N,N-disubstituted carbamoyl (B1232498) azides, known as the aza-Curtius rearrangement, generates N-aryl-N-isocyanates that cyclize to form the indazolone ring. acs.org More recently, this transformation has been refined through the use of "masked" N-isocyanate precursors, which controllably release the reactive intermediate, improving safety and yield in a Friedel-Crafts type cyclization. acs.orgorganic-chemistry.org
Other classical methods include the base-induced intramolecular cyclization of o-azidobenzanilides and the Robinson annulation of cyclohexenone derivatives with hydrazine (B178648) to form tetrahydro-indazolones, which can be subsequently aromatized. tandfonline.comoaji.net
| Starting Material | Key Reagent/Condition | Type of Reaction | Reference(s) |
| N-Aryl-o-nitrobenzamides | Low-valent Titanium (Ti(VI)) | Reductive Cyclization | acs.org, rsc.org |
| 2-Halobenzohydrazides | Copper(I) | Intramolecular C-N Coupling | rsc.org |
| 2-Haloarylcarboxylic Acids | Methylhydrazine, CuO | Coupling/Cyclization | acs.org, rsc.org |
| Blocked N-aryl Carbazates | Heat (180°C) | Friedel-Crafts Cyclization | acs.org, organic-chemistry.org |
| o-Azidobenzanilides | Sodium Hydride (NaH) | Base-catalyzed Cyclization | tandfonline.com |
| Cyclohexenone derivatives | Hydrazine, Acetic Acid | Condensation/Cyclization | oaji.net |
Aromatization Strategies for 3H-Indazol-3-one Generation
In many synthetic pathways that produce a partially saturated indazolone ring, a final aromatization step is required to generate the stable 3H-indazol-3-one system. This is particularly relevant for syntheses commencing from cyclohexanone (B45756) precursors, which yield tetrahydro-1H-indazole intermediates.
The aromatization can be achieved through various means. For instance, in Rh(III)-catalyzed syntheses from azobenzenes and aldehydes, the cyclized intermediate readily undergoes aromatization to furnish the final 2H-indazole product. nih.gov In other cases, a specific chemical step is needed. For example, a 7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole, formed from the reaction of a naphthalenone derivative with hydrazine, can be aromatized via a subsequent reduction step. sci-hub.se This dehydrogenation or elimination reaction restores the aromaticity of the fused benzene ring, providing the thermodynamically stable heterocyclic product.
Advanced Synthetic Routes for 6-Methyl-3H-indazol-3-one Construction
Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing complex heterocyclic molecules. These advanced routes offer advantages in terms of regioselectivity, reaction conditions, and substrate scope, and are particularly relevant for the synthesis of specifically substituted analogs like this compound.
Regioselective Methylation Strategies at the 6-Position
The synthesis of this compound is typically achieved by starting with a precursor that already contains the methyl group at the desired position on the benzene ring, rather than by direct methylation of the indazolone core. This precursor-based approach ensures absolute regioselectivity for the C-6 position. For example, a toluene (B28343) derivative such as 3-methyl-6-nitro-1H-indazole is a common starting point for further functionalization. google.com
While direct methylation at the C-6 position of a pre-formed indazolone is not a standard strategy, the regioselective methylation of the indazole nitrogen atoms (N-1 and N-2) is a well-studied and critical process for creating diverse analogs. The regioselectivity of N-alkylation is highly dependent on the reaction conditions and the nature of the methylating agent. researchgate.netresearchgate.net
Basic Conditions : Using reagents like dimethyl sulfate (B86663) in the presence of potassium hydroxide (B78521) often leads to a mixture of N-1 and N-2 methylated products. researchgate.net
Acidic Conditions : Mild acidic conditions or the use of specific reagents like methyl 2,2,2-trichloroacetimidate can favor regioselective alkylation at the N-2 position. researchgate.net
Biocatalysis : Engineered methyltransferases have emerged as powerful tools for achieving high regioselectivity (r.r. up to >99%) in the N-methylation of indazoles and other heterocycles, offering a green alternative to classical methods. d-nb.info
A patent for the synthesis of a key intermediate for the drug Pazopanib describes the N-methylation of 3-methyl-6-nitro-1H-indazole using methyl carbonate and a base like triethylene diamine in DMF to produce 2,3-dimethyl-6-nitro-2H-indazole in good yield. google.com This demonstrates the industrial relevance of building upon a pre-substituted 6-position indazole scaffold.
Photochemical Synthesis of Indazolones and Potential for this compound
Photochemical methods provide a mild and efficient pathway for the synthesis of indazolones at room temperature. rsc.orgrsc.org A prominent photochemical route involves the reaction of o-nitrobenzyl alcohols with primary amines in an aqueous medium. rsc.orgucdavis.edu
The key step in this process is the in-situ generation of a highly reactive o-nitrosobenzaldehyde intermediate from the o-nitrobenzyl alcohol upon exposure to UV light (typically >365 nm). ucdavis.eduresearchgate.net This intermediate is then trapped by a primary amine, leading to a cyclization cascade that forms the 1,2-dihydro-3H-indazol-3-one product. ucdavis.edu The reaction is often performed in a buffered aqueous solution, such as phosphate-buffered saline (PBS), to maintain a stable pH which is favorable for the formation of the nitroso intermediate. ucdavis.edu This method is noted for its rapid reaction times and compatibility with a wide range of substrates, including those with halide substituents. rsc.orgrsc.org
The broad substrate scope of this photochemical cyclization suggests its direct applicability to the synthesis of this compound. By employing a (4-methyl-2-nitrophenyl)methanol (B1423743) as the starting material, the reaction with a primary amine under photochemical conditions would be expected to yield the desired 6-methyl substituted indazolone.
| Starting Materials | Light Source | Solvent | Key Feature | Reference(s) |
| o-Nitrobenzyl alcohol, Primary amine | UV lamp (>365 nm) | Aqueous PBS | Mild, room temperature synthesis | ucdavis.edu, researchgate.net |
| 4-(hydroxymethyl)-3-nitro-N-propylbenzamide, Heptan-1-amine | UV lamp (365 nm) | Methanol | Rapid (3 hours), high yield | rsc.org, rsc.org |
Intramolecular Cyclization Approaches for Substituted Indazolones
Advanced intramolecular cyclization methods, particularly those employing transition-metal catalysis, have revolutionized the synthesis of complex heterocycles. These reactions often proceed via C-H activation, allowing for the construction of the indazolone ring from relatively simple precursors with high efficiency and atom economy.
Rhodium(III) and Iridium(III) catalysts are particularly effective for these transformations. rsc.org For example, a cascade reaction involving the Rh(III)-catalyzed C-H activation of 1-arylindazolones, followed by a [4+2] annulation with sulfoxonium ylides, has been developed to access complex fused indazolo[1,2-a]cinnolines. rsc.org While this example builds upon a pre-existing indazolone, other methods construct the core itself. Rh(III)-catalyzed C-H activation/cyclization cascades have been used for the synthesis of indazole-fused pyrazoles from pyrazol-3-ones and alkynoates. bohrium.com
Another powerful strategy involves the Cu(I)-catalyzed oxidative C–N cross-coupling and dehydrogenative N–N formation sequence. rsc.org These modern catalytic approaches offer significant advantages over classical methods, including milder reaction conditions, broader functional group tolerance, and the ability to construct highly substituted indazolone derivatives in a single step. rsc.orgbohrium.com A mild, one-pot protocol for synthesizing indazol-3(2H)-ones from nitro-aryl substrates has also been described using a low-valent titanium reagent, where an anionic intermediate leads to intramolecular cyclization via N-N bond formation. acs.org
Synthesis of Derivatives Bearing the this compound Moiety
The this compound core is a valuable scaffold in medicinal chemistry. Its derivatization allows for the systematic exploration of structure-activity relationships, leading to compounds with fine-tuned pharmacological profiles. Synthetic strategies primarily focus on functionalization at the nitrogen positions of the pyrazole ring, introduction of various substituents onto the bicyclic system, and the use of multi-component reactions to build complex molecular architectures.
Functionalization at the N-Position of the Indazolone Ring
The indazole ring system possesses two nitrogen atoms, N-1 and N-2, which are common sites for functionalization, particularly through alkylation and arylation reactions. The regioselectivity of these reactions is a critical aspect of the synthesis. Generally, direct alkylation of 1H-indazoles can result in a mixture of N-1 and N-2 substituted products. nih.gov The ratio of these regioisomers is influenced by factors such as the nature of the electrophile, the base, and the solvent used. nih.govdergipark.org.tr
N-Alkylation: The substitution of the hydrogen on the pyrazole ring with an alkyl group can significantly alter the compound's properties. dergipark.org.tr N-1 substituted indazoles are often the thermodynamically more stable isomers, whereas N-2 substituted indazoles are considered the kinetically favored products. connectjournals.com
A common method for N-alkylation involves treating the indazolone with an alkyl halide in the presence of a base. For instance, a protected 1,2-dihydro-3H-indazol-3-one derivative can be N-methylated using methyl iodide and sodium hydride in a solvent like N,N-dimethylformamide (DMF). google.com The choice of base and solvent system is crucial for controlling the regioselectivity. Studies on methyl 5-bromo-1H-indazole-3-carboxylate have shown that different conditions can favor either N-1 or N-2 alkylation, with some protocols achieving yields over 90% for the desired isomer. nih.gov
| Reaction | Substrate | Reagent | Base/Solvent | Product(s) | Yield | Reference |
| N-Isopropylation | Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH / DMF | N-1 and N-2 isomers | 38% (N-1), 46% (N-2) | nih.gov |
| N-Methylation | 1,2-Dihydro-1-carboethoxy-4-(N-methylcarbamoyl)-3H-indazol-3-one | Methyl iodide | NaH / DMF | 1,2-Dihydro-1-carboethoxy-2-methyl-4-(N-methylcarbamoyl)-3H-indazol-3-one | - | google.com |
| N-Benzylation | 6-Fluoro-1H-indazole | 4-Methoxybenzyl chloride | K2CO3 / DMF | 6-Fluoro-1-(4-methoxybenzyl)-1H-indazole and 6-Fluoro-2-(4-methoxybenzyl)-2H-indazole | 25.8% (N-1), 24.2% (N-2) | dergipark.org.tr |
N-Arylation: The introduction of aryl groups at the nitrogen positions is another key modification. Copper-promoted Chan-Evans-Lam (CEL) coupling is an effective method for the direct N-arylation of the amide-type nitrogen (N-2) in indazol-3-ones. nih.gov This reaction typically involves protecting the N-1 position, for example with a p-methoxybenzyl (PMB) group, followed by coupling with an arylboronic acid in the presence of a copper catalyst like copper(II) acetate (B1210297). nih.gov Subsequent deprotection yields the N(2)-aryl-substituted indazol-3-one. nih.gov This method has been used to synthesize a variety of derivatives in high yields. nih.gov Similarly, copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones provides a route to N-phenyl-1H-indazoles. beilstein-journals.org
| Reaction | Substrate | Reagent | Catalyst/Conditions | Product | Yield | Reference |
| N-Arylation (CEL Coupling) | N(1)-PMB-indazol-3-one | Arylboronic acid | Cu(OAc)2, Pyridine, CH2Cl2 | N(1)-PMB-N(2)-aryl-indazol-3-one | 55-91% | nih.gov |
| Intramolecular N-Arylation | o-Chlorinated arylhydrazone | - | CuI, KOH, 1,10-phenanthroline, DMF, 120 °C | N-Phenyl-1H-indazole | 10-70% | beilstein-journals.org |
Introduction of Diverse Chemical Moieties onto the Indazolone Scaffold
Beyond N-functionalization, the indazolone scaffold can be elaborated by introducing a wide array of chemical groups at various positions on the carbocyclic and heterocyclic rings. These modifications are crucial for developing analogs with specific biological targets.
One powerful technique is the Suzuki coupling reaction, which allows for the formation of carbon-carbon bonds. This has been employed to introduce alkyl and aryl substituents onto the indazole ring system. For example, in the synthesis of analogs of the Akt inhibitor A-443654, Suzuki coupling of 2-bromo-6-methylnitrobenzene with alkylboronic acids was a key step in preparing C7-alkyl-substituted bromoindazole building blocks. nih.gov
Another strategy involves the direct C-H functionalization of the indazolone core. Rhodium(III)-catalyzed C-H alkylation of N-aryl indazol-3-ols with maleimides has been reported, leading to the formation of succinimide-linked indazol-3-ols. acs.org This reaction demonstrates high efficiency and allows for the introduction of complex functionalities. The resulting products can be further transformed; for instance, the hydroxyl group can be converted to a triflate, which then serves as a handle for subsequent Pd-catalyzed reactions like Suzuki arylation. acs.org
Hybrid molecules can also be synthesized by coupling the indazole moiety with other heterocyclic systems. For example, N-alkyl-5-aminoindazoles, generated via the reduction of corresponding nitroindazoles, can be reacted with 4-hydroxy-6-methyl-2-pyrone (B586867) to yield complex hybrid molecules containing both indazole and 2-pyrone scaffolds. nih.gov
| Reaction Type | Indazole Precursor | Reagent(s) | Key Product Feature | Reference |
| Suzuki Coupling | 2-Bromo-6-methylnitrobenzene | Alkylboronic acids, Pd(dba)2, Q-Phos | C7-Alkyl substitution | nih.gov |
| C-H Alkylation | N-Aryl indazol-3-ol | N-Methyl maleimide, [RhCp*Cl2]2 | Succinimide linkage | acs.org |
| Hybrid Synthesis | N-Alkyl-5-nitroindazole | SnCl2, then 4-hydroxy-6-methyl-2-pyrone | 2-Pyrone scaffold attachment | nih.gov |
| Iodination | 6-Methyl-5-nitro-1H-indazole | N-Iodosuccinimide (NIS) | Iodine at C-3 position |
Multi-component Reactions for Complex this compound Analogs
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates structural elements from each component. organic-chemistry.orgnih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of complex molecules from simple starting materials. tandfonline.com
Indazole derivatives, including those related to this compound, can serve as key building blocks in MCRs. For instance, indazol-5-amines can participate in a three-component Povarov-type reaction with methylene (B1212753) active ketones and aldehydes. nih.gov This specific MCR, catalyzed by hydrochloric acid, yields complex fused heterocyclic systems like 3H-pyrazolo[4,3-f]quinolones, which have been investigated as potential ROCK inhibitors. nih.gov
Another example involves the use of 1H-indazole derivatives in the synthesis of complex thiophene (B33073) analogs. tandfonline.com In a reported MCR, a pre-formed 1H-indazole derivative was reacted with elemental sulfur and an active methylene compound (like malononitrile) in the presence of a base to construct highly substituted thiophene rings fused or linked to the indazole core. tandfonline.com These examples highlight the utility of the indazole scaffold in MCRs to build diverse and complex molecular structures that would otherwise require lengthy multi-step syntheses.
| MCR Type | Indazole Component | Other Reactants | Resulting Scaffold | Reference |
| Povarov-type Reaction | Indazol-5-amine | Aldehyde, Methylene active ketone | 3H-Pyrazolo[4,3-f]quinolone | nih.gov |
| Thiophene Synthesis | 1H-Indazole derivative | Elemental sulfur, Active methylene compound | Thiophene-indazole hybrid | tandfonline.com |
Spectroscopic and Structural Characterization Studies of 6 Methyl 3h Indazol 3 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 6-Methyl-3H-indazol-3-one, offering a window into the molecule's proton and carbon environments.
Proton (¹H) NMR spectroscopy provides crucial information about the electronic environment of hydrogen atoms within the this compound molecule. The chemical shifts (δ) are indicative of the shielding and deshielding effects experienced by the protons.
In a typical ¹H NMR spectrum of a derivative, the methyl protons (CH₃) at the 6-position exhibit a characteristic singlet peak around δ 2.50 ppm. acs.org The aromatic protons on the indazole ring system show distinct signals. For instance, in a related compound, the proton at position H-7 appears as a singlet at δ 7.39 ppm, while the proton at H-5 resonates as a singlet at δ 7.19 ppm. The proton at H-4 can be observed as a doublet at δ 8.17 ppm. acs.org These shifts are influenced by the substitution pattern on the indazole ring.
| Proton | Chemical Shift (ppm) | Multiplicity | Reference |
|---|---|---|---|
| CH₃ (at C6) | 2.50 | s | acs.org |
| H-4 | 8.17 | d | acs.org |
| H-5 | 7.19 | s | acs.org |
| H-7 | 7.39 | s | acs.org |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of this compound. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of their substituents.
For a representative 6-methyl-1H-indazole derivative, the methyl carbon (CH₃) at the 6-position typically resonates at approximately δ 22.0 ppm. acs.org The carbon atoms of the indazole ring exhibit a range of chemical shifts. For example, C-3 is observed around δ 136.1 ppm, while C-3a can be found near δ 141.1 ppm. acs.org The carbon bearing the methyl group, C-6, appears at about δ 138.0 ppm. acs.org Other aromatic carbons such as C-4, C-5, and C-7, along with C-7a, show signals in the region of δ 110.1 to 125.9 ppm. acs.org
| Carbon | Chemical Shift (ppm) | Reference |
|---|---|---|
| CH₃ (at C6) | 22.0 | acs.org |
| C-3 | 136.1 | acs.org |
| C-3a | 141.1 | acs.org |
| C-4 | 122.4 | acs.org |
| C-5 | 125.9 | acs.org |
| C-6 | 138.0 | acs.org |
| C-7 | 110.1 | acs.org |
| C-7a | 121.8 | acs.org |
Solid-state NMR (ssNMR) is a powerful tool for investigating the structure of this compound in its solid form. This technique is particularly useful for characterizing polymorphism, the ability of a compound to exist in different crystal forms, and for studying tautomerism, the interconversion of structural isomers. researchgate.net The parent compound, indazolin-3-one, is known to exhibit polymorphism. researchgate.net ssNMR can distinguish between different polymorphic forms and identify the predominant tautomer in the solid state by analyzing the distinct chemical shifts and couplings in the solid-state spectra. researchgate.netnih.gov
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state. For a derivative of this compound, specifically 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione, X-ray analysis revealed a triclinic crystal system. nih.govnih.govresearchgate.net The indazole ring system is nearly planar, with a maximum deviation of 0.012 Å. nih.govnih.govresearchgate.net In the crystal structure, molecules can form dimers through intermolecular hydrogen bonds, which are further linked by other weak interactions to create a three-dimensional network. nih.govnih.govresearchgate.net This detailed structural information is crucial for understanding the molecule's intermolecular interactions and packing in the solid state.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital technique for determining the molecular weight and probing the fragmentation patterns of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, which aids in confirming the elemental composition of the molecule. rsc.org In the mass spectrum of a related 1-substituted 3-methyl-1H-indazole, the molecular ion peak (M+) is observed, confirming its molecular weight. rsc.org The fragmentation pattern provides structural information; for instance, a characteristic fragment ion can be the N-pentylindazole acylium ion, which is indicative of the indazole group. researchgate.net
| Fragment | m/z | Reference |
|---|---|---|
| [M]+ | 208 | rsc.org |
| [M-CH₃]+ | 193 | rsc.org |
| [M-C₂H₃N]+ | 167 | rsc.org |
| [M-C₅H₅N₂]+ | 139 | rsc.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule based on the absorption of infrared radiation at specific wavenumbers, which correspond to the molecule's vibrational frequencies. For this compound, IR spectroscopy provides definitive evidence for its key structural features, particularly the lactam ring and the substituted aromatic system.
The IR spectrum of an indazolone derivative typically displays a series of characteristic absorption bands. oaji.net The most prominent of these is the carbonyl (C=O) stretching vibration of the lactam group, which is expected to appear as a strong band in the region of 1700-1670 cm⁻¹. The precise position of this band can be influenced by hydrogen bonding and the electronic environment of the bicyclic system. Another key feature is the N-H stretching vibration from the amide function within the indazole ring, which typically appears as a moderate to sharp band in the range of 3300-3100 cm⁻¹. oaji.net
The aromatic portion of the molecule also gives rise to distinct signals. The aromatic C-H stretching vibrations are generally observed just above 3000 cm⁻¹. oaji.net In-plane C=C stretching vibrations of the benzene (B151609) ring usually produce several bands of variable intensity in the 1620-1450 cm⁻¹ region. mdpi.com The presence of the methyl group introduces aliphatic C-H stretching vibrations, which are expected to appear just below 3000 cm⁻¹. oaji.net The combination of these specific absorption bands allows for the unambiguous confirmation of the compound's functional group composition. mdpi.com
Table 1: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |
|---|---|---|---|
| ~3200 | N-H (Amide/Lactam) | Stretch | Medium |
| ~3050 | C-H (Aromatic) | Stretch | Medium-Weak |
| ~2950 | C-H (Methyl) | Stretch | Medium-Weak |
| ~1685 | C=O (Lactam) | Stretch | Strong |
Note: The exact positions of the peaks are inferred from data on closely related indazolone structures and may vary slightly. oaji.netmdpi.com
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are indispensable for the purification of synthesized this compound and for the assessment of its purity. Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most commonly employed methods for these purposes.
Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of the product. pnrjournal.com For indazolone derivatives, TLC is typically performed using silica (B1680970) gel precoated plates as the stationary phase (e.g., Kieselgel 60 F254). mdpi.comwiley-vch.de A mobile phase, or eluent, consisting of a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate (B1210297) is commonly used. oaji.netwiley-vch.de By adjusting the ratio of these solvents, optimal separation of the product from starting materials, by-products, and other impurities can be achieved. oaji.net The spots on the TLC plate are visualized under UV light or by using an appropriate staining agent. The purity is indicated by the presence of a single spot.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is used for final purity confirmation and definitive structural analysis. The liquid chromatography component separates the sample mixture, and the mass spectrometer provides the mass-to-charge ratio (m/z) of the eluting components, confirming the molecular weight of the target compound. mdpi.commdpi.com High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula, further validating the structure of this compound. This method is highly sensitive and provides quantitative information about the purity of the sample.
Table 2: Chromatographic Methods for this compound Analysis
| Technique | Stationary Phase | Typical Mobile Phase | Purpose |
|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Silica Gel 60 F254 | n-Hexane / Ethyl Acetate mixtures | Reaction monitoring, preliminary purity check oaji.netwiley-vch.de |
| Column Chromatography | Silica Gel (60-120 mesh) | n-Hexane / Ethyl Acetate gradient | Purification of the crude product mdpi.comwiley-vch.de |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3H-Indazol-3-one |
| 1,2-dihydro-3H-indazol-3-one |
| 6-(4-aminophenyl)-4-(p-tolyl)-2,3,4,5-tetrahydro-3H-indazol-3-one |
| 2,3a,4,5,6,7-hexahydro-3H-indazol-3-one |
| 2-Benzoyl-6-(3-arylsydnon-4-yl)-4-phenyl-2,3a,4,5-tetrahydro-3H-indazol-3-one |
| 3-aryl-1H-indazoles |
| N-methyl-3-arylindazoles |
| n-Hexane |
| Ethyl acetate |
| Acetonitrile |
| Water |
Theoretical and Computational Investigations of 6 Methyl 3h Indazol 3 One
Quantum Chemical Calculations for Tautomeric Stability and Energy Landscapes
Indazole systems, including 6-Methyl-3H-indazol-3-one, can exist in different tautomeric forms. The primary forms are the 1H- and 2H-tautomers, arising from the position of the hydrogen atom on the pyrazole (B372694) ring. A third, less common form, the 3H-indazol-3-one (or indazolone), is also a subject of study. Quantum chemical calculations are essential for determining the relative stabilities of these tautomers and mapping their potential energy surfaces.
Theoretical studies on the parent indazole molecule have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govchemicalbook.com For instance, MP2/6-31G** calculations indicated the 1H-tautomer is more stable by approximately 15 kJ·mol⁻¹ in the gas phase. nih.gov The introduction of substituents, such as the methyl group at the 6-position and the oxo group at the 3-position, modifies the electronic landscape and can influence this energy difference. Computational studies on related 1,5,6,7-tetrahydro-4H-indazol-4-ones have demonstrated that the relative stability of tautomers can be effectively established using various computational levels, and these findings generally align with experimental data. nih.govnih.gov
Density Functional Theory (DFT) Studies on Conformational Preferences and Electronic Structure
Density Functional Theory (DFT) has become a primary tool for investigating the properties of indazole derivatives due to its balance of computational cost and accuracy. The B3LYP functional combined with various basis sets, such as 6-31G** or 6-311++G(d,p), is frequently employed to study these systems. nih.govnih.gov
DFT calculations are used to optimize the geometries of the different tautomers of this compound, providing detailed information on bond lengths, bond angles, and dihedral angles. These calculations can reveal conformational preferences, such as the orientation of the methyl group. For related indazole derivatives, DFT has been used to determine that the 1-substituted isomer is significantly more stable than the 2-substituted isomer. acs.org
Furthermore, DFT is instrumental in analyzing the electronic structure. The calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, provides insights into the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis, another DFT-based method, can be used to calculate partial charges on each atom, offering a more detailed picture of the electron distribution and reactivity. beilstein-journals.org
| Computational Method | Property Investigated | Typical Finding for Indazole Scaffolds |
| DFT (B3LYP/6-311++G(d,p)) | Tautomer Stability | 1H-tautomer is generally more stable than 2H-tautomer. acs.org |
| DFT (B3LYP/6-31G**) | Geometric Optimization | Provides accurate bond lengths and angles. nih.gov |
| DFT (GAUSSIAN 09) | Electronic Properties | Calculates HOMO-LUMO gap to predict reactivity. nih.govresearchgate.net |
| NBO Analysis | Partial Charges | Reveals electron distribution and supports reaction pathways. beilstein-journals.org |
Ab Initio and Semi-Empirical Methods for Ground State Properties
Alongside DFT, traditional ab initio and semi-empirical methods are also applied to study the ground state properties of indazoles. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous, albeit more computationally intensive, approach to calculating molecular properties. nih.govnih.gov
Studies on tetrafluoro-1H-indazole have utilized the MP2(fc)/6-311G** level of theory for geometry refinement, yielding highly accurate structural data. core.ac.uk For tautomerism in tetrahydro-indazol-4-ones, calculations have been performed at the HF/6-31G* and HF/6-31G** levels. nih.govnih.gov These methods, while sometimes less accurate than modern DFT for absolute energies, are valuable for establishing trends and providing benchmark data.
Semi-empirical methods, like AM1, offer a much faster computational alternative, making them suitable for initial explorations of large molecules or complex systems. nih.gov Although less precise, they can provide useful qualitative insights into the relative stabilities of tautomers before more demanding calculations are undertaken. nih.govnih.gov
| Method Type | Specific Method | Application in Indazole Studies |
| Ab initio | Hartree-Fock (HF/6-31G) | Tautomer stability analysis. nih.govnih.gov |
| Ab initio | Møller-Plesset (MP2/6-31G) | Calculation of tautomer energy differences. nih.gov |
| Semi-empirical | AM1 | Initial, rapid assessment of tautomer stability. nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights that are inaccessible through static quantum chemical calculations. MD simulations are particularly useful for exploring the conformational landscape and understanding how the molecule interacts with its environment, such as solvent molecules or biological macromolecules.
In a typical MD simulation, the molecule's trajectory is calculated by solving Newton's equations of motion, with the forces between atoms described by a force field. This allows for the observation of conformational changes, such as the rotation of the methyl group or puckering of the ring system if it were non-aromatic. For flexible molecules, MD is essential to determine the most populated conformations in solution.
While specific MD studies on this compound are not prevalent, the technique is widely applied to study how similar heterocyclic molecules bind to protein targets. acs.org In such studies, MD simulations are crucial for assessing the stability of the ligand within the binding site and analyzing the network of intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the complex. acs.orgmdpi.com This approach would be invaluable for investigating the potential biological activity of this compound.
Computational Prediction of Spectroscopic Parameters (e.g., GIAO for NMR Chemical Shifts)
Computational chemistry provides powerful tools for predicting spectroscopic parameters, which is invaluable for confirming experimental structural assignments. The Gauge-Invariant Atomic Orbital (GIAO) method is the most popular approach for calculating NMR chemical shifts. nih.govcore.ac.uk
The GIAO method, typically used in conjunction with DFT (e.g., B3LYP/6-311++G(d,p)), calculates the absolute magnetic shielding tensors for each nucleus. nih.gov These absolute shieldings are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), often using empirically derived linear scaling equations. This combined approach has proven to provide excellent results for ¹H, ¹³C, and ¹⁵N NMR chemical shifts of indazole derivatives, as long as heavy atom effects are not significant. nih.gov
These calculations are particularly useful for distinguishing between isomers, such as the N1- and N2-substituted tautomers, which can exhibit distinct chemical shifts for the ring carbons and nitrogens. nih.gov For example, in N-substituted indazoles, the ¹³C chemical shift of the C3 carbon is a useful probe for determining the substitution position. nih.gov By comparing the calculated spectra for all possible isomers of this compound with experimental data, an unambiguous structural assignment can be made.
Mechanistic Insights from Computational Chemistry for Synthetic Pathways
Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions used to synthesize indazoles. By modeling reactants, intermediates, transition states, and products, chemists can gain a detailed understanding of reaction pathways, regioselectivity, and the factors that control reaction outcomes.
For example, DFT calculations have been employed to understand the regioselective alkylation of indazole derivatives. beilstein-journals.org These studies can map out the entire reaction coordinate, identifying the key transition states and intermediates. Such computational work can explain why a particular isomer (e.g., N1- vs. N2-alkylation) is formed preferentially under specific reaction conditions (e.g., choice of base or solvent). beilstein-journals.org In other cases, DFT calculations have been used to support proposed mechanisms, such as an iodine-assisted hydrogen transfer in the synthesis of 2H-indazoles, revealing it to be a radical chain mechanism. nih.gov
Transition State Analysis and Reaction Energetics
A cornerstone of mechanistic computational chemistry is the location and analysis of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Locating the TS allows for the calculation of the activation energy (Ea), which is a key determinant of the reaction rate.
DFT calculations are used to optimize the geometry of the transition state structure. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the forming and breaking of bonds). beilstein-journals.org
By calculating the energies of the reactants, transition states, and products, a complete reaction energy profile can be constructed. For the alkylation of an indazole, DFT calculations have been used to create reaction coordinate diagrams that show the energetic favorability of deprotonation and subsequent steps. beilstein-journals.org This analysis can reveal, for instance, that a chelation mechanism involving a cation might stabilize the transition state leading to one product, while other non-covalent interactions drive the formation of another. beilstein-journals.org This level of detail is critical for optimizing existing synthetic routes and designing new, more efficient ones for compounds like this compound.
Fukui Indices and Partial Charge Analysis for Regioselectivity
Theoretical and computational chemistry provides powerful tools for predicting the outcomes of chemical reactions. For heterocyclic compounds like indazoles, which possess multiple potential reaction sites, determining the regioselectivity of a reaction is crucial. Fukui indices and partial charge analysis, derived from methods like Density Functional Theory (DFT), are fundamental in forecasting the most reactive sites within a molecule. nih.govresearchgate.net
The Fukui function is a concept within DFT that describes the change in electron density at a specific point in a molecule as the total number of electrons changes. researchgate.net In simpler terms, it identifies the regions of a molecule that are most susceptible to either nucleophilic attack (where the molecule accepts electrons) or electrophilic attack (where it donates electrons). A higher Fukui index value at a particular atom indicates a greater reactivity at that site. nih.gov For reactions involving nucleophiles, the site with the largest Fukui index is predicted to be the most favorable for attack. nih.gov
Partial charge analysis complements this by calculating the distribution of electron density across the atoms of a molecule. Atoms with a more negative partial charge are more electron-rich and are thus more attractive to electrophiles. In the context of indazole alkylation, the nitrogen atoms of the pyrazole ring are key nucleophilic centers. Computational studies have been performed on indazole derivatives to predict the regioselectivity of N-alkylation. nih.govbeilstein-journals.org
In a comprehensive DFT mechanistic study on methyl 5-bromo-1H-indazole-3-carboxylate, a compound structurally related to this compound, researchers calculated the partial charges and Fukui indices for the N1 and N2 atoms to understand the factors driving regioselectivity. nih.govbeilstein-journals.org The calculations, performed via natural bond orbital (NBO) analyses, revealed that the N1 atom was more electronegative and possessed a larger Fukui index in both the neutral and deprotonated states of the indazole. nih.gov This suggests that in the absence of other strong directing effects, the inherent nucleophilicity of the N1 position makes it the preferred site for alkylation. nih.gov These theoretical findings align with experimental observations where N1-substituted products are often favored. beilstein-journals.org
Table 1: DFT-Calculated Electronegativities and Fukui Indices for Indazole Nitrogen Atoms Data derived from studies on analogous indazole carboxylates.
| Compound State | Atom | Partial Charge (a.u.) | Fukui Index (f⁻) |
| Neutral | N¹ | More Electronegative | Larger Value |
| Neutral | N² | Less Electronegative | Smaller Value |
| Deprotonated | N¹ | More Electronegative | Larger Value |
| Deprotonated | N² | Less Electronegative | Smaller Value |
| Source: Based on findings from Beilstein J. Org. Chem. 2024, 20, 1940–1954. nih.gov |
These computational analyses provide a quantitative basis for rationalizing and predicting the regioselective functionalization of the indazole scaffold. nih.gov
In Silico Scaffold Design and Virtual Screening Methodologies
The indazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. nih.gov In silico scaffold design and virtual screening have become indispensable, cost-effective technologies for identifying novel, bioactive indazole-based compounds. jddtonline.inforesearchgate.net These computational approaches utilize the three-dimensional structure of biological targets (structure-based drug design, SBDD) or the properties of known active molecules (ligand-based drug design, LBDD) to search vast libraries of virtual compounds for promising drug candidates. jddtonline.info
Various computational strategies have been successfully applied to the indazole scaffold:
Fragment-Based and Knowledge-Based Design: In one study, researchers utilized an in silico fragment-based approach combined with knowledge-based drug design to develop indazole derivatives as Aurora kinase inhibitors. nih.gov This method involves identifying small molecular fragments that bind to the target and then computationally growing or linking them to create more potent molecules. The study led to the identification of potent and selective inhibitors for Aurora A and Aurora B kinases. nih.gov
Scaffold Hopping and Molecular Hybridization: These strategies aim to create novel chemical entities by replacing a core molecular structure (scaffold) with a different one that maintains similar biological activity or by combining pharmacophoric elements from different known ligands. A novel series of 1H-indazol-3-amine derivatives were designed and synthesized as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors using these techniques. nih.gov
Virtual Screening and Molecular Docking: Virtual screening workflows often employ high-throughput molecular docking to predict how well compounds from a large library will bind to the active site of a target protein. jddtonline.infonih.gov For instance, a multi-step virtual screening protocol involving ligand-based shape alignment and molecular docking was used to identify new inhibitors for microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a key target in inflammation and cancer. nih.gov Similarly, in silico screening against FGFR has been used to discover pyridin-3-amine derivatives with an indazole core. nih.gov
These methodologies allow for the rational design and efficient screening of new indazole-based molecules, accelerating the discovery of lead compounds for a variety of therapeutic targets. researchgate.net
Table 2: Overview of In Silico Methodologies for Indazole Derivatives
| Methodology | Application / Goal | Example Target(s) |
| Fragment-Based Design | Development of new kinase inhibitors. | Aurora Kinase A/B |
| Scaffold Hopping / Molecular Hybridization | Design of novel potent inhibitors. | FGFR1 |
| Molecular Docking / Virtual Screening | Identification of hits from large compound libraries. | mPGES-1, FGFR, GSK-3β |
| Property Prediction (e.g., OSIRIS, PASS) | Assessment of drug-likeness and biological activity profile. | GSK-3β, Anti-inflammatory targets |
| Source: Based on findings from various studies on in silico drug design. nih.govresearchgate.netresearchgate.net |
Chemical Reactivity and Transformation Pathways of 6 Methyl 3h Indazol 3 One
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of the indazolone nucleus is susceptible to electrophilic aromatic substitution (EAS) reactions. The outcome of these reactions is influenced by the directing effects of the substituents already present on the ring. The nature of the substituents, whether electron-donating or electron-withdrawing, will guide the incoming electrophile to specific positions on the ring. For instance, the presence of an electron-donating group typically directs incoming electrophiles to the ortho and para positions, while an electron-withdrawing group directs them to the meta position. sioc-journal.cn The interplay of these directing effects determines the regioselectivity of the substitution.
A computational method has been developed to predict the site of halogenation in aromatic and heterocyclic compounds. researchgate.net Additionally, metal catalysts, such as iridium, have been utilized in iodination reactions, specifically for the ortho-iodination of benzoic acids under mild conditions. researchgate.net Palladium catalysis has also been effectively used for the ortho-aroylation of certain aromatic compounds with high selectivity. researchgate.net
Nucleophilic Reactivity and Additions at the Indazolone Core
The indazolone core of 6-Methyl-3H-indazol-3-one possesses sites that are reactive towards nucleophiles. The fused indazole ring structure enhances the electrophilicity at the 3-keto position, making it a prime target for nucleophilic attack. This reactivity allows for various addition reactions at this position.
Nitrogen-containing functional groups within the indazolone structure are generally more basic and nucleophilic than their oxygen counterparts. jocpr.com Reactions involving nucleophilic addition of amines, for example, can proceed without the need for acid or base catalysis. jocpr.com
N-Alkylation and N-Acylation Reactions
The nitrogen atoms within the indazole ring of this compound can undergo N-alkylation and N-acylation reactions. The direct alkylation of indazoles often results in a mixture of N1- and N2-substituted products. connectjournals.combeilstein-journals.org The regioselectivity of these reactions is dependent on the nature of the alkylating or acylating agent and the reaction conditions. researchgate.net
Generally, N1-substituted indazoles are thermodynamically more stable, while N2-substituted indazoles are often the kinetically favored products. connectjournals.com For instance, alkylation at elevated temperatures or over longer reaction times tends to yield the more stable N1-alkyl isomers. connectjournals.com Some studies have shown that the alkylation of 1H-indazoles can lead to a mixture of N1- and N2-substituted products in nearly equal ratios when conducted in the presence of anhydrous potassium carbonate in dimethylformamide (DMF). dergipark.org.tr
The use of specific reagents can influence the regioselectivity. For example, methylation of 6-nitro-1H-indazole with dimethyl sulfate (B86663) in the presence of potassium hydroxide (B78521) yields a roughly 1:1 mixture of the 1-methyl and 2-methyl isomers. researchgate.net In contrast, using diazomethane (B1218177) with boron trifluoride etherate can lead to a higher yield of the 1-methylated product. researchgate.net
N-acylation of indazoles has also been explored. For example, N-1 acylation of indazole can be catalyzed by N-heterocyclic carbenes. researchgate.net
Ring-Opening and Rearrangement Reactions
Under certain conditions, the indazolone ring system can undergo ring-opening and rearrangement reactions. For instance, fused 2H-indazoles are known to undergo ring-opening when treated with nucleophiles or electrophiles, which can lead to the formation of indazolones. researchgate.net
Indazol-3-ylidenes, which are N-heterocyclic carbenes derived from indazoles, can undergo rearrangements. When an aryl group is present at the N1 position, these carbenes can rearrange to form substituted acridines through a sequence of ring-cleavage and pericyclic ring-closure. beilstein-journals.org Heating dimerized indazol-3-ylidenes can also lead to the formation of substituted quinazolines via a ring-cleavage/ring-closure sequence. beilstein-journals.org
Furthermore, spiro-3H-indazoles, which can be formed from the cycloaddition of benzyne (B1209423) and certain diazo compounds, can be rearranged to fused 2H-indazoles through the application of heat or acid. orgsyn.org
Oxidation and Reduction Pathways
The this compound molecule can be subjected to both oxidation and reduction reactions, targeting different parts of its structure. The indazolone core can be oxidized to form various derivatives, with the specific product depending on the oxidizing agent used. Similarly, reduction reactions can modify the functional groups attached to the indazole ring.
For example, a 4-bromo-6-methyl-1,2-dihydro-3H-indazol-3-one derivative can be oxidized to its corresponding oxides or reduced to yield amines. smolecule.com The nitro group, if present, can be reduced to an amino group. For instance, the reduction of 7-nitroindazole (B13768) using ammonium (B1175870) formate (B1220265) in the presence of a palladium on carbon catalyst yields 7-amino-1H-indazole. sci-hub.se
A catalytic system using sodium tungstate (B81510) and hydrogen peroxide has been shown to oxidize secondary alcohols to ketones. researchgate.net This system can also be used for the oxidation of cyclic ketones to dicarboxylic acids. researchgate.net
Reactions with Other Heterocyclic Systems for Hybrid Molecule Formation
The reactivity of this compound allows for its use in the synthesis of hybrid molecules containing other heterocyclic systems. These reactions often involve coupling the indazole core with another heterocyclic moiety to create novel structures with potentially enhanced biological activities.
A notable example is the synthesis of indazole-pyrone hybrids. This can be achieved through a one-pot reaction between N-alkyl-nitroindazoles and 4-hydroxy-6-methyl-2-pyrone (B586867), using a reducing agent like indium or stannous chloride. nih.gov This method has been shown to produce the hybrid molecules in good to excellent yields. nih.gov
Another approach involves the reaction of 5-isothiocyanato-1H-indazole with acyl azides in the presence of triphenylphosphine (B44618) to yield N-(1H-indazol-5-yl)-5-aryloxazol-2-amines. sci-hub.se
Influence of the 6-Methyl Substituent on Reactivity and Selectivity
The presence of the methyl group at the 6-position of the indazolone ring has a significant impact on the molecule's reactivity and the selectivity of its reactions. This influence stems from both electronic and steric effects.
Electronically, the methyl group is weakly electron-donating, which can affect the reactivity of the benzene ring in electrophilic aromatic substitution reactions. This donating effect can also influence the acidity and basicity of the nitrogen atoms in the pyrazole (B372694) ring, thereby affecting the regioselectivity of N-alkylation and N-acylation reactions.
From a steric perspective, the methyl group can hinder reactions at adjacent positions on the benzene ring. This steric hindrance can play a role in directing incoming reagents to other, less hindered positions. In some cases, the methyl group has been suggested to improve metabolic stability, though it may also reduce binding affinity in biological systems if it interferes with key interactions.
Applications of the 6 Methyl 3h Indazol 3 One Scaffold in Chemical Research
Scaffold Design for Novel Chemical Entity Libraries
The 6-Methyl-3H-indazol-3-one core is an attractive scaffold for the design and synthesis of novel chemical entity libraries. Its inherent structural features and potential for biological activity make it a valuable starting point for drug discovery programs. bham.ac.ukrug.nl The indazole moiety is present in numerous FDA-approved small molecule drugs, underscoring its importance in developing pharmacologically active agents. rsc.org
The design of these libraries often involves computational (in silico) methods to predict the properties of virtual compounds before their synthesis, followed by a diversity-oriented synthesis approach to create structurally complex and diverse molecules. jmchemsci.combham.ac.uk This strategy aims to populate underexplored areas of chemical space with drug-like molecules possessing a high degree of three-dimensionality, which can enhance binding specificity to biological targets.
| Indazole-Based Compound/Scaffold | Application/Significance in Library Design | Reference |
| Pazopanib | An FDA-approved anticancer drug containing a dimethyl-indazole core, highlighting the scaffold's clinical relevance. | google.com |
| This compound | Exhibits antimicrobial activity, making it a valuable starting point for antibacterial drug discovery libraries. | |
| Substituted 4,5,6,7-tetrahydro-1H-indazoles | Used to generate libraries of novel compounds with potential antimicrobial activity against S. aureus, Bacillus subtilis, and E. coli. jmchemsci.comjmchemsci.com | jmchemsci.comjmchemsci.com |
| 2,3-diphenyl-2H-indazole derivatives | Serve as a scaffold for designing new anticandidal agents by applying molecular simplification strategies. | nih.gov |
| General Indazole Derivatives | Widely used to create compounds with anti-inflammatory, anticancer, and antimicrobial properties. rsc.org | rsc.org |
Integration into Multi-Heterocyclic Systems
The 6-methyl-indazolone scaffold serves as a key building block for constructing more complex, multi-heterocyclic systems. These larger molecules often exhibit enhanced or entirely new biological activities by combining the pharmacophoric features of different heterocyclic rings.
A prominent example is the synthesis of pazopanib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy. A crucial intermediate in its synthesis is 2,3-dimethyl-6-nitro-2H-indazole, which is prepared from 3-methyl-6-nitro-1H-indazole. google.com This demonstrates how a 6-substituted indazole core is integrated into a larger structure containing pyrimidine (B1678525) and sulfonamide moieties to create a potent therapeutic agent.
Furthermore, research has shown the synthesis of novel systems where an indole (B1671886) ring is fused with a 3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole core. jmchemsci.com This integration of multiple heterocyclic systems is a common strategy in medicinal chemistry to develop compounds with improved pharmacological profiles.
Development of Chemical Probes and Tools for Mechanistic Studies
While specific studies detailing the use of this compound as a chemical probe are not extensively documented, the broader indazolone class is instrumental in mechanistic studies. The synthesis of indazolones often proceeds through highly reactive intermediates, such as o-nitrosobenzaldehydes. nih.govucdavis.edu The development of synthetic methods to generate and trap these intermediates allows for a deeper understanding of reaction mechanisms like the Davis-Beirut reaction. nih.gov
Given that the synthesis of this compound involves these fundamental reaction pathways, it and its precursors can serve as model compounds to study the influence of substituents on reaction kinetics, regioselectivity, and intermediate stability. For example, understanding the regioselective alkylation of the indazole core is a significant challenge, and studies on substituted indazoles provide crucial mechanistic insights, often supported by computational methods like Density Functional Theory (DFT). beilstein-journals.org
Role as a Synthetic Intermediate in Complex Molecule Assembly
The this compound scaffold is a valuable synthetic intermediate for assembling complex molecules. Its functional groups—the ketone, the N-H of the pyrazole (B372694) ring, and the aromatic ring—provide multiple points for chemical modification.
The synthesis of various biologically active compounds relies on intermediates derived from 6-substituted indazoles. For example, 6-bromo or 6-amino indazole derivatives are used as starting materials to build elaborate molecules through cross-coupling reactions and other transformations. rsc.org Specific research has detailed the synthesis of methyl 1-(4-methoxyphenyl)-6-methyl-1H-indazole-3-carboxylate, showcasing a direct synthetic route from a 6-methyl indazole precursor. nih.gov
The general synthetic utility of the indazolone core is well-established. It can be synthesized via several routes, including the cyclization of precursors under controlled conditions or through photochemical methods that generate reactive intermediates under mild conditions. ucdavis.edu These methods make the 6-methyl variant and other substituted indazolones readily accessible as versatile building blocks for complex molecule synthesis.
| Starting Intermediate | Reaction/Transformation | Resulting Complex Molecule/Scaffold | Reference |
| 3-Methyl-6-nitro-1H-indazole | Nitrification, reduction, and coupling reactions | Pazopanib (Anticancer drug) | google.com |
| 6-Bromo-1H-indazole | Suzuki or other cross-coupling reactions | Complex bi-aryl indazole derivatives for anticancer screening | rsc.org |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Regioselective N-alkylation | N1- and N2-alkylated indazole derivatives | beilstein-journals.org |
| o-Nitrobenzyl alcohols | Photochemical reaction with primary amines | 1,2-dihydro-3H-indazol-3-ones | ucdavis.edu |
| Substituted cyclohexanone (B45756) derivatives | Treatment with hydrazine (B178648) hydrates | Multi-substituted 4,5,6,7-tetrahydro-1H-indazoles | jmchemsci.com |
Advanced Synthetic Strategies and Modifications for Enhanced Research Potential
Catalytic Approaches to 6-Methyl-3H-indazol-3-one Synthesis
Catalysis offers a powerful tool for the synthesis of complex molecules like this compound, providing pathways that are often more efficient and selective than stoichiometric methods. Both metal-based and organic catalysts have been instrumental in advancing the synthesis of the indazole core.
Transition Metal Catalysis in Indazole Chemistry
Transition metal-catalyzed reactions have become a cornerstone for the construction of the indazole framework, enabling the formation of key C-N and N-N bonds with high efficiency. benthamdirect.comresearchgate.net These methods often rely on cross-coupling and C-H activation strategies. nih.govnih.gov Metals such as palladium (Pd), copper (Cu), and rhodium (Rh) are frequently employed. nih.govbeilstein-journals.org
Palladium-catalyzed reactions, for instance, are used for intramolecular C-N bond formation. caribjscitech.com One common strategy involves the cyclization of o-haloaryl hydrazones. For the synthesis of a 6-methyl substituted indazolone, a suitable precursor would be a hydrazone derived from a 2-halo-4-methyl-substituted benzaldehyde (B42025) or ketone. Similarly, copper-catalyzed methods are effective for N-N bond formation and can be used in one-pot, multi-component reactions to assemble the indazole ring system from readily available starting materials like 2-bromobenzaldehydes. caribjscitech.comacs.org
Rhodium catalysts have been utilized in reactions involving C-H activation, allowing for the direct functionalization of aromatic rings to build the fused heterocyclic system. nih.govacs.org For example, Rh(III)-catalyzed C-H activation/annulation sequences provide a direct route to functionalized indazoles. nih.govnih.gov
Table 1: Examples of Transition Metal Catalysis in Indazole Synthesis
| Catalyst System | Reaction Type | Substrate Example | Key Advantages |
|---|---|---|---|
| Pd(PPh₃)₄ / Base | Suzuki Cross-Coupling / Cyclization | 3-Iodoindazoles and Arylboronic Acids | High functional group tolerance for C-3 arylation. researchgate.net |
| CuI / Ligand (e.g., phenanthroline) | Intramolecular N-Arylation | o-Chlorinated Arylhydrazones | Utilizes less expensive and more available starting materials. beilstein-journals.org |
| [Cp*RhCl₂]₂ / AgSbF₆ | C-H Activation / Annulation | Azoxybenzenes and Diazoesters | One-step synthesis with broad functional group tolerance. nih.govnih.gov |
Organocatalysis and Biocatalysis for Asymmetric Synthesis
Asymmetric synthesis is crucial when developing chiral drug candidates. Organocatalysis has emerged as a powerful alternative to metal catalysis, offering advantages such as lower toxicity and operational simplicity. greyhoundchrom.com Chiral Brønsted acids and proline-based catalysts are prominent in asymmetric transformations. greyhoundchrom.comresearchgate.net
In the context of indazolones, organocatalysis can be applied to introduce chirality. For instance, an asymmetric Michael addition to an appropriate precursor, catalyzed by a chiral amine or thiourea (B124793) derivative, could establish a stereocenter. While specific applications to this compound are an area of ongoing research, the principles of asymmetric organocatalysis are broadly applicable to the synthesis of chiral heterocyclic compounds. beilstein-journals.orgnih.gov
Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a highly sustainable and selective synthetic tool. However, its application in the synthesis of indazole and indazolone scaffolds is still a developing field and is less documented compared to transition metal and organocatalysis.
Flow Chemistry and Continuous Synthesis Methodologies
Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, and greater scalability. acs.org These benefits are particularly relevant for reactions that are highly exothermic or involve hazardous intermediates. The synthesis of indazoles, which can involve energetic intermediates like azides, is well-suited for flow chemistry. clockss.org
In a typical flow setup for indazole synthesis, reagents are pumped through a heated and pressurized reactor coil. clockss.orguc.pt The precise control over reaction parameters such as temperature, pressure, and residence time allows for optimization of yield and minimization of byproducts. For example, the reaction of o-fluorobenzaldehydes with hydrazines to form indazoles can be performed efficiently and safely in a continuous-flow microreactor. clockss.org This methodology can be adapted for the synthesis of this compound by using 2-fluoro-4-methylbenzaldehyde (B137498) as a starting material.
Table 2: Comparison of Batch vs. Flow Synthesis for Indazoles
| Feature | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Safety | Potential for thermal runaway with exothermic reactions. | Superior heat and mass transfer minimizes risks. acs.org |
| Scalability | Scaling up can be complex and non-linear. | Easily scalable by extending reaction time or using parallel reactors. acs.org |
| Control | Less precise control over temperature and mixing. | Precise control over residence time, temperature, and pressure. clockss.org |
| Reproducibility | Can be variable between batches. | Highly reproducible due to consistent reaction conditions. acs.org |
Green Chemistry Principles in Indazolone Synthesis
The application of green chemistry principles is essential for developing sustainable synthetic routes that minimize environmental impact. rsc.orgmdpi.com This involves using safer solvents, reducing waste, improving energy efficiency, and employing catalytic rather than stoichiometric reagents. nih.gov
In the synthesis of this compound, green approaches can be implemented in several ways:
Use of Greener Solvents: Replacing hazardous solvents with environmentally benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). acs.org
Catalysis: Employing recyclable heterogeneous catalysts, such as copper oxide nanoparticles, can simplify product purification and reduce waste. acs.org
Energy Efficiency: Utilizing energy-efficient methods like microwave or ultrasound irradiation can significantly shorten reaction times and reduce energy consumption. nih.gov
Atom Economy: Designing synthetic routes, such as one-pot multi-component reactions, that incorporate the maximum number of atoms from the reactants into the final product, thereby minimizing waste. acs.org
Table 3: Application of Green Chemistry Principles in Indazolone Synthesis
| Green Chemistry Principle | Application in Indazolone Synthesis | Example |
|---|---|---|
| Catalysis | Use of reusable and non-toxic catalysts. | Copper oxide nanoparticles on activated carbon for C-N and N-N bond formation. acs.org |
| Safer Solvents | Replacing volatile organic compounds (VOCs). | Using PEG-400 as a recyclable solvent. acs.org |
| Reduce Derivatives | Minimizing protection/deprotection steps. | One-pot, three-component synthesis of 2H-indazoles. acs.org |
| Energy Efficiency | Using alternative energy sources. | Microwave-assisted synthesis to reduce reaction times and energy use. nih.gov |
Solid-Phase Synthesis of this compound Derivatives
Solid-phase synthesis is a powerful technique for the rapid generation of compound libraries, which is invaluable for drug discovery and structure-activity relationship (SAR) studies. In this method, a starting material is anchored to a solid support (e.g., a polymer resin), and subsequent reactions are carried out. Excess reagents and byproducts are easily removed by washing, and the final product is cleaved from the support in a pure form.
While specific protocols for the solid-phase synthesis of this compound are not extensively detailed in the literature, a general strategy can be devised. For example, a 4-methyl-substituted benzoic acid derivative could be anchored to a resin. Subsequent chemical transformations, including nitration, reduction, diazotization, and cyclization, could be performed on the solid support to construct the indazolone ring. The final derivative would then be cleaved from the resin. This approach allows for the systematic modification of different positions on the indazolone scaffold to create a diverse library of analogues for biological screening.
Table 4: General Steps in Solid-Phase Synthesis of Indazolone Derivatives
| Step | Description | Purpose |
|---|---|---|
| 1. Anchoring | Covalently attach a suitable starting material to a solid support resin. | Facilitates purification by simple filtration and washing. |
| 2. Reaction Sequence | Perform a series of chemical reactions to build the indazolone core. | Stepwise construction of the target molecule on the solid phase. |
| 3. Washing | Wash the resin with appropriate solvents after each reaction step. | Removes excess reagents and soluble byproducts. |
| 4. Cleavage | Cleave the final product from the solid support. | Releases the purified target compound into solution. |
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Methodologies for 3H-Indazolones
The development of efficient and versatile synthetic routes to 3H-indazolones is a cornerstone of advancing their application. While classical methods exist, contemporary research is focused on methodologies that offer milder conditions, greater functional group tolerance, and improved yields. One promising avenue is the photochemical synthesis of 1,2-dihydro-3H-indazol-3-ones from o-nitrobenzyl alcohols and primary amines in aqueous solvents at room temperature. This approach leverages UV light to generate the key intermediate, o-nitrosobenzaldehyde, in situ under environmentally benign conditions organic-chemistry.org.
Another innovative strategy involves the use of blocked (masked) N-isocyanate precursors, enabling the formation of indazolones through a Friedel-Crafts cyclization. This method has been refined by employing a copper-catalyzed arylation of phenyl carbazates with pentavalent bismuth reagents, which is compatible with the hemilabile OPh blocking group organic-chemistry.org. Furthermore, a metal-free approach utilizing B2(OH)4-mediated reductive N-N bond formation presents an efficient route to 2-substituted indazolones, accommodating a wide range of both aliphatic and aromatic amines under mild conditions organic-chemistry.org.
These emerging synthetic strategies are poised to facilitate the synthesis of a diverse library of 6-Methyl-3H-indazol-3-one derivatives, thereby accelerating the discovery of new applications.
| Methodology | Key Features | Starting Materials | Reference |
| Photochemical Synthesis | Mild, green chemistry, in situ generation of intermediate | o-Nitrobenzyl alcohols, primary amines | organic-chemistry.org |
| Friedel-Crafts Cyclization | Use of masked N-isocyanate precursors, copper-catalyzed arylation | Phenyl carbazates, pentavalent bismuth reagents | organic-chemistry.org |
| Reductive N-N Bond Formation | Metal-free, mild conditions, broad substrate scope | Not specified | organic-chemistry.org |
| From o-Nitrobenzyl Alcohols | Base-mediated in situ conversion to o-nitrosobenzaldehyde | o-Nitrobenzyl alcohols, primary alkyl amines | organic-chemistry.org |
Deeper Mechanistic Understanding of this compound Transformations
A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing synthetic methods and designing new ones. While specific mechanistic studies on this particular derivative are still emerging, insights can be drawn from related indazolone systems. For instance, the formation of 3,3-disubstituted 3H-indazoles has been proposed to occur through a facile intramolecular [2 + 3] cycloaddition of a diazo intermediate nih.gov. This pathway highlights the potential for diazo chemistry in the functionalization of the this compound core.
Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, are becoming invaluable tools for elucidating reaction pathways. DFT calculations have been employed to investigate the regioselective N1- and N2-alkylation of indazoles, suggesting that a chelation mechanism may favor N1-substitution in the presence of certain metals, while other non-covalent interactions drive N2-product formation nih.gov. Applying such computational approaches to the reactions of this compound could provide a detailed atomistic-level understanding of its reactivity, guiding the rational design of selective transformations. Future research will likely focus on combining experimental and computational techniques to unravel the intricate mechanistic details of reactions involving this scaffold.
Development of Stereoselective Syntheses for Chiral this compound Derivatives
The synthesis of enantiomerically pure chiral molecules is of paramount importance, particularly in medicinal chemistry. The development of stereoselective methods to introduce chirality into the this compound framework is a significant and growing area of research. A notable advancement in this field is the highly C3-selective allylation of 1H-N-(benzoyloxy)indazoles using copper hydride (CuH) catalysis nih.govmit.edu. This method allows for the efficient preparation of a variety of C3-allyl 1H-indazoles with quaternary stereocenters in high yields and excellent levels of enantioselectivity nih.govmit.edu.
Mechanistic investigations, supported by DFT calculations, suggest that this reaction proceeds through an enantioselectivity-determining six-membered Zimmerman-Traxler-type transition state nih.govmit.eduelsevierpure.com. The enantioselectivity is influenced by both ligand-substrate steric interactions and steric repulsions within the transition state nih.gov. Adapting this and other asymmetric catalytic systems to this compound derivatives could open the door to a wide array of novel chiral compounds with potential biological activities. The exploration of chiral ligands and catalysts that can effectively control the stereochemical outcome of reactions at various positions on the this compound core will be a key focus of future synthetic efforts.
| Stereoselective Method | Key Features | Catalyst/Reagent | Potential Application | Reference |
| C3-Selective Allylation | High enantioselectivity, formation of quaternary stereocenters | Copper Hydride (CuH) catalysis | Synthesis of chiral C3-functionalized 6-methyl-1H-indazoles | nih.govmit.edu |
Computational Design and Prediction of Novel this compound Analogs
In silico methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are increasingly integral to the drug discovery and design process. These computational tools enable the prediction of the biological activity of novel compounds and the elucidation of their binding modes with therapeutic targets, thereby guiding synthetic efforts towards more potent and selective molecules.
While specific QSAR studies on this compound are not yet widely reported, the broader indazole scaffold has been the subject of such investigations. For example, molecular modeling studies have been conducted on 3-chloro-6-nitro-1H-indazole derivatives to predict their binding conformations with biological targets tandfonline.com. Similarly, QSAR analyses have been performed on various heterocyclic compounds to identify the molecular descriptors that correlate with their biological activities pensoft.net.
Future research will undoubtedly apply these computational approaches to design and predict the properties of novel this compound analogs. By constructing QSAR models and performing molecular docking simulations, researchers can virtually screen libraries of potential derivatives, prioritizing those with the highest predicted activity and best pharmacokinetic profiles for synthesis and experimental testing. This synergy between computational and experimental chemistry is expected to significantly accelerate the development of new therapeutic agents based on the this compound core.
| Computational Approach | Objective | Key Descriptors/Methods | Application to this compound |
| QSAR | Predict biological activity | Molecular descriptors (e.g., polarization, dipole moment, lipophilicity) | Design of analogs with enhanced therapeutic properties |
| Molecular Docking | Predict binding mode and affinity | Scoring functions, protein-ligand interaction analysis | Identification of potential biological targets and lead optimization |
| DFT Calculations | Elucidate electronic structure and reactivity | Fukui indices, Natural Bond Orbital (NBO) analysis | Understanding reaction mechanisms and predicting regioselectivity |
Applications in Materials Science and Supramolecular Chemistry
The unique structural and electronic properties of the indazolone core suggest that this compound and its derivatives hold untapped potential in the fields of materials science and supramolecular chemistry. While specific applications of this compound in these areas are still in their infancy, the broader class of N-heterocycles has seen extensive use in the construction of functional materials and complex supramolecular architectures.
The ability of the indazolone scaffold to participate in hydrogen bonding and π-π stacking interactions makes it an attractive building block for the design of self-assembling systems, liquid crystals, and organic semiconductors. For instance, the supramolecular aggregation of related pyrazolopyridine derivatives has been studied, demonstrating the role of intermolecular interactions in directing crystal packing researchgate.net.
Future research could explore the incorporation of this compound into polymers to create materials with novel optical or electronic properties. Furthermore, its potential as a ligand for metal coordination could be exploited in the development of new catalysts or functional metal-organic frameworks (MOFs). The design of macrocycles and other supramolecular hosts based on the this compound unit could lead to new sensors for ions and small molecules. The exploration of these applications will require a multidisciplinary approach, combining synthetic organic chemistry with materials characterization and computational modeling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
